1-(2-ethylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives involves several key steps, including the condensation of appropriate precursors, cyclization, and functionalization processes. These compounds can be synthesized through various chemical routes that allow for the introduction of different substituents, enhancing their chemical diversity and potential applications (Zarrouk et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives is characterized by the presence of a pyrrole-2,5-dione core with various substituents. These structures have been extensively analyzed using spectroscopic methods and quantum chemical calculations, revealing insights into their electronic properties and reactivity (Zhang & Tieke, 2008).
Chemical Reactions and Properties
1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives undergo various chemical reactions, including polymerization, cycloaddition, and electrochemical reactions. These reactions are crucial for the synthesis of polymers, coatings, and other materials with desirable properties such as luminescence, electrochromism, and corrosion inhibition (Zarrouk et al., 2015); (Zhang & Tieke, 2009).
Physical Properties Analysis
The physical properties of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione derivatives, such as solubility, melting points, and optical properties, are influenced by their molecular structure. These properties are essential for their application in various fields, including organic electronics and photovoltaics. Solubility studies in different solvents have provided valuable information for their practical applications (Li et al., 2019).
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including pyrrolidine-2,5-diones, are extensively utilized in medicinal chemistry for developing compounds to treat various human diseases. The pyrrolidine ring's popularity stems from its ability to efficiently explore pharmacophore space, contribute to molecular stereochemistry, and offer increased three-dimensional coverage. Pyrrolidine derivatives show promise in binding enantioselective proteins, influencing the biological profiles of drug candidates. Studies highlight the importance of different stereoisomers and substituent orientations in achieving specific biological profiles (Li Petri et al., 2021).
Diketopyrrolopyrroles: Optical Applications
Diketopyrrolopyrroles (DPPs), closely related to pyrrolidine-2,5-diones, are prominent dyes used in various applications like pigments, solar cells, and fluorescence imaging. Their utility is attributed to straightforward synthesis, stability, and high fluorescence quantum yield. Structural modifications in DPPs can significantly alter their optical properties, offering potential for broad real-world applications (Grzybowski & Gryko, 2015).
Advanced Polymers and Electronics
Polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), a structural variant of DPP, show promise in electronic device applications. Their distinctive optical and electrochemical properties, driven by π-conjugation extension, make them candidates for high-performance electronic devices, potentially outperforming traditional DPP-based polymers (Deng et al., 2019).
Bioactive Compounds and Pharmaceuticals
Pyrrole-based compounds, including derivatives of pyrrolidine-2,5-diones, are integral in synthesizing bioactive molecules with applications in cancer treatment, antimicrobial, and antiviral therapies. The pyrrole ring's pharmaceutical significance is underscored by its presence in numerous market-released drugs, marking it as a key pharmacophore unit (Li Petri et al., 2020).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential applications and areas of future research for the compound.
properties
IUPAC Name |
1-(2-ethylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWHPFWQMQXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351614 | |
Record name | 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
91569-16-3 | |
Record name | 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Ethylphenyl)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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